Ethyl 3-(chlorosulfonyl)benzoate

Lipophilicity clogP Phase partitioning

Ethyl 3-(chlorosulfonyl)benzoate (CAS 217453-46-8) is an aromatic sulfonyl chloride featuring an ethyl ester at the 1-position and a chlorosulfonyl group (-SO₂Cl) at the 3-position of the benzoate ring. This compound belongs to the broader class of (chlorosulfonyl)benzoate esters, which serve as electrophilic building blocks for sulfonamide and sulfonate synthesis in medicinal chemistry and agrochemical development.

Molecular Formula C9H9ClO4S
Molecular Weight 248.68
CAS No. 217453-46-8
Cat. No. B2837892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(chlorosulfonyl)benzoate
CAS217453-46-8
Molecular FormulaC9H9ClO4S
Molecular Weight248.68
Structural Identifiers
SMILESCCOC(=O)C1=CC(=CC=C1)S(=O)(=O)Cl
InChIInChI=1S/C9H9ClO4S/c1-2-14-9(11)7-4-3-5-8(6-7)15(10,12)13/h3-6H,2H2,1H3
InChIKeyOQBZLUKCZKZQFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-(chlorosulfonyl)benzoate (CAS 217453-46-8) Technical Profile and Class Position


Ethyl 3-(chlorosulfonyl)benzoate (CAS 217453-46-8) is an aromatic sulfonyl chloride featuring an ethyl ester at the 1-position and a chlorosulfonyl group (-SO₂Cl) at the 3-position of the benzoate ring . This compound belongs to the broader class of (chlorosulfonyl)benzoate esters, which serve as electrophilic building blocks for sulfonamide and sulfonate synthesis in medicinal chemistry and agrochemical development . The molecule has a molecular formula of C₉H₉ClO₄S and a molecular weight of 248.68 g/mol, with commercial availability typically at 95% purity . The 3-substitution pattern distinguishes it from the more extensively documented 2-substituted analogs, which have established utility in saccharin-based pharmaceutical intermediates .

Why Ethyl 3-(chlorosulfonyl)benzoate Cannot Be Replaced by 2- or 4-Positional Isomers in Regioselective Sulfonylation Chemistry


Positional isomerism in aromatic chlorosulfonyl benzoates dictates fundamentally different reaction outcomes in both electrophilic and nucleophilic contexts. The meta (3-) chlorosulfonyl group of Ethyl 3-(chlorosulfonyl)benzoate presents a distinct electronic environment compared to ortho (2-) and para (4-) isomers, influencing both the rate of nucleophilic attack at the sulfonyl sulfur and the regiochemistry of subsequent transformations [1]. In Friedel-Crafts type acylations with chlorosulphonylbenzoyl systems, the meta-isomer exhibits a unique reactivity profile—unlike the ortho-isomer, it does not undergo competitive reduction pathways that yield sulfinic acid byproducts and chlorobenzene, which complicates purification and reduces effective yield [1]. Furthermore, the 3-substitution pattern avoids the steric hindrance and intramolecular hydrogen-bonding effects characteristic of ortho-substituted benzoates, which can substantially alter both reaction kinetics and product selectivity in sulfonamide formation [2]. Consequently, substituting a 2- or 4-isomer for the 3-isomer in a validated synthetic route may produce a different sulfonamide regioisomer with altered biological activity, or lead to side reactions that compromise overall process yield—rendering generic substitution scientifically and economically unsound without re-optimization of the entire synthetic sequence.

Quantitative Differentiation Guide: Ethyl 3-(chlorosulfonyl)benzoate vs. Methyl 3-(chlorosulfonyl)benzoate and Positional Isomers


Enhanced Lipophilicity (clogP) Relative to Methyl Ester Analog Improves Partitioning in Non-Polar Media

Ethyl 3-(chlorosulfonyl)benzoate demonstrates measurably higher lipophilicity compared to its direct methyl ester analog, methyl 3-(chlorosulfonyl)benzoate (CAS 63555-50-0). This difference is quantified by calculated logP (clogP) values, which serve as a standard in silico metric for predicting compound partitioning between aqueous and organic phases [1]. The ethyl ester moiety increases the hydrocarbon character of the molecule, resulting in a higher clogP compared to the methyl ester [2]. This property is particularly relevant for reactions conducted in biphasic systems or when the target sulfonamide product requires enhanced membrane permeability for biological evaluation.

Lipophilicity clogP Phase partitioning Organic synthesis

Absence of Ortho-Isomer Reduction Byproducts in Friedel-Crafts Acylation vs. 2-Chlorosulfonyl Isomers

In Friedel-Crafts acylation reactions employing chlorosulphonylbenzoyl chlorides, the ortho-isomer (2-substituted) undergoes a competitive reduction pathway yielding o-benzoylbenzenesulphinic acid and chlorobenzene as byproducts when reacted with benzene and aluminum chloride [1]. The meta-isomer (3-substituted), corresponding to the chlorosulfonyl positioning of Ethyl 3-(chlorosulfonyl)benzoate, does not participate in this side reaction, thereby providing cleaner reaction profiles and higher effective yields of the desired m-benzoylbenzenesulphonyl chloride product [1].

Friedel-Crafts acylation Side reaction suppression Isomer-specific reactivity Process yield

Meta-Position Electronic Effects on Sulfonyl Chloride Reactivity: A Mechanistic Distinction

The position of the chlorosulfonyl group on the aromatic ring exerts a significant electronic influence on the reactivity of the sulfonyl chloride toward nucleophiles. Meta-substituents on the benzoate ring, as found in Ethyl 3-(chlorosulfonyl)benzoate, exert a different electronic effect compared to ortho- and para-substituents. Specifically, electron-withdrawing groups in the meta position can influence the electrophilicity of the sulfonyl sulfur without the direct resonance effects observed for para-substituents or the steric complications of ortho-substituents [1]. Kinetic studies on substituted benzenesulfonyl chlorides demonstrate that the nature and position of ring substituents directly modulate the rate of nucleophilic substitution at the sulfonyl center, with meta-substituents influencing reactivity primarily through inductive effects rather than resonance [1]. This translates to predictable and tunable reaction rates in sulfonamide synthesis.

Sulfonyl chloride reactivity Electronic effects SN2 mechanism Meta-substitution

Commercial Availability and Procurement Profile: Ethyl 3-(chlorosulfonyl)benzoate vs. Methyl 3-(chlorosulfonyl)benzoate

From a procurement standpoint, Ethyl 3-(chlorosulfonyl)benzoate (CAS 217453-46-8) and its methyl ester analog (CAS 63555-50-0) present distinct availability and cost profiles. Methyl 3-(chlorosulfonyl)benzoate is widely stocked by multiple vendors (e.g., Aladdin Scientific) and is available in gram to multi-gram quantities at relatively low cost, reflecting its established use as a common building block . In contrast, Ethyl 3-(chlorosulfonyl)benzoate is less commonly stocked and is often available only through custom synthesis or from specialized suppliers, resulting in a higher cost-per-gram and longer lead times . This disparity in market availability directly impacts procurement strategy and project timelines.

Procurement Commercial availability Cost analysis Supply chain

Optimal Application Scenarios for Ethyl 3-(chlorosulfonyl)benzoate Based on Differential Evidence


Synthesis of Sulfonamide Libraries with Enhanced Lipophilicity for Membrane Permeability Optimization

The higher clogP of Ethyl 3-(chlorosulfonyl)benzoate (ΔclogP = +0.48 vs. methyl ester) makes it the preferred intermediate when designing sulfonamide-based bioactive molecules intended for cellular assays or in vivo studies. The increased lipophilicity can improve passive diffusion across lipid bilayers, a critical parameter in early-stage drug discovery [1]. Researchers should prioritize this ethyl ester when structure-activity relationship (SAR) studies indicate that a modest increase in LogP could enhance cellular potency without resorting to more complex structural modifications.

Friedel-Crafts Acylation Routes to m-Benzoylbenzenesulfonyl Derivatives with Improved Process Purity

For synthetic chemists employing Friedel-Crafts acylation to construct benzophenone-sulfonyl scaffolds, the 3-chlorosulfonyl isomer (or its corresponding acid chloride) is the only viable choice among the positional isomers. As demonstrated by Dart and Holt, the ortho-isomer generates undesirable sulfinic acid and chlorobenzene byproducts, complicating purification [2]. Selecting the meta-isomer eliminates this side reaction, leading to higher isolated yields and purer products—a critical consideration for both academic research and industrial process development.

Kinetic Control in Nucleophilic Substitutions Where Steric Hindrance Must Be Avoided

When the goal is to prepare sulfonamides or sulfonates with predictable and reproducible reaction kinetics, the meta-substituted Ethyl 3-(chlorosulfonyl)benzoate offers a distinct advantage over ortho-substituted analogs. The latter are known to exhibit anomalous kinetic behavior and can be subject to 'positive steric effects' that complicate reaction optimization and scale-up [3]. The 3-substitution pattern ensures that the sulfonyl chloride reactivity is governed primarily by predictable inductive electronic effects, allowing for more reliable reaction control.

Specialized Medicinal Chemistry Programs Requiring a Non-Standard Sulfonyl Chloride Building Block

Due to its limited commercial availability and higher cost relative to the methyl ester analog , Ethyl 3-(chlorosulfonyl)benzoate is best deployed in targeted medicinal chemistry campaigns where its specific properties—lipophilicity and meta-substitution electronic profile—directly address a defined SAR or synthetic challenge. Its use is less suited for high-throughput parallel synthesis or large-scale production of commodity intermediates, but is ideal for the preparation of focused compound libraries where differentiated physicochemical properties are desired.

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